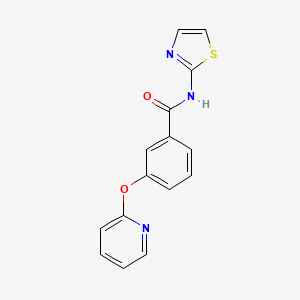

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, N-pyridin-2-yl benzamides, has been reported in the literature . For instance, N-pyridinyl benzamide has been synthesized from benzoylformic acid and aniline using a transition metal catalyst, AgOTf . Another method involved the creation of N-pyridinyl benzamide from 2-aminopyridine and phenylacetic acid in the presence of a Cu salt catalyst .Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

- Application : Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide, were identified as potent inhibitors of VEGFR-2 kinase activity. This inhibition has implications in cancer therapy, particularly for human lung and colon carcinoma.

- Source : Borzilleri et al., 2006.

Selective Sensing Material for Chromium Ion Detection

- Application : N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was used in constructing a new chromium ion selective electrode. This application is significant for environmental monitoring and analysis.

- Source : Hajiaghababaei et al., 2016.

Synthesis and Structural Studies

- Application : Experimental and theoretical studies on the functionalization reactions of benzamide derivatives provided insights into the synthesis and characterization of compounds with pyridine and thiazole groups.

- Source : Yıldırım et al., 2005.

Electrochromic Polymer Development

- Application : Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, was used in the design of donor-acceptor-type electrochromic polymers, showing potential for developing novel electrochromic materials.

- Source : Ming et al., 2015.

Cytotoxic Activity in Cancer Research

- Application : Novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives demonstrated significant cytotoxicity against various human cancer cell lines, highlighting their potential in cancer treatment.

- Source : Adhami et al., 2014.

Antibacterial Activity

- Application : N-(3-Hydroxy-2-pyridyl)benzamides showed antibacterial activity against multiple bacteria strains, indicating their potential in developing new antibacterial agents.

- Source : Mobinikhaledi et al., 2006.

properties

IUPAC Name |

3-pyridin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-10H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVBKHFIBAZSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)

![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2586394.png)